2-(3,5-Dimethoxyphenyl)-5-methyl-1H-imidazole-4-carboxylic Acid
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Overview
Description
2-(3,5-Dimethoxyphenyl)-5-methyl-1H-imidazole-4-carboxylic acid is an organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a dimethoxyphenyl group and a carboxylic acid group attached to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethoxyphenyl)-5-methyl-1H-imidazole-4-carboxylic acid typically involves multi-step organic reactions One common method involves the condensation of 3,5-dimethoxybenzaldehyde with glycine to form an intermediate, which is then cyclized to produce the imidazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethoxyphenyl)-5-methyl-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols, aldehydes, and other reduced forms.
Substitution: Halogenated, nitrated, and other substituted derivatives.
Scientific Research Applications
2-(3,5-Dimethoxyphenyl)-5-methyl-1H-imidazole-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethoxyphenyl)-5-methyl-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-Dimethoxyphenyl)acetic acid
- 3,5-Dimethoxybenzaldehyde
- 5-Methyl-1H-imidazole-4-carboxylic acid
Comparison
Compared to similar compounds, 2-(3,5-dimethoxyphenyl)-5-methyl-1H-imidazole-4-carboxylic acid is unique due to the presence of both the dimethoxyphenyl group and the imidazole ring. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C13H14N2O4 |
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Molecular Weight |
262.26 g/mol |
IUPAC Name |
2-(3,5-dimethoxyphenyl)-5-methyl-1H-imidazole-4-carboxylic acid |
InChI |
InChI=1S/C13H14N2O4/c1-7-11(13(16)17)15-12(14-7)8-4-9(18-2)6-10(5-8)19-3/h4-6H,1-3H3,(H,14,15)(H,16,17) |
InChI Key |
HESQSWPLNWZNKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N1)C2=CC(=CC(=C2)OC)OC)C(=O)O |
Origin of Product |
United States |
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